N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide -

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Catalog Number: EVT-4891369
CAS Number:
Molecular Formula: C26H25N3O3S
Molecular Weight: 459.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide belongs to the class of tetrahydrobenzothienopyrimidine derivatives. These compounds are structural analogs of biogenic purines and are considered potential nucleic acid antimetabolites. [] They exhibit a wide range of biological activities, making them subjects of interest in various scientific research fields.

Synthesis Analysis

While a precise synthesis method for N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has not been specifically identified in the provided papers, the synthesis of similar tetrahydrobenzothienopyrimidine derivatives is described. [] A general approach involves the following steps:

Applications
  • Antimicrobial agents: These compounds have shown promising activity against a variety of bacterial and fungal strains. [, , ] This suggests their potential as lead compounds for the development of novel antimicrobial drugs.
  • Anticancer agents: Studies have shown that certain derivatives exhibit anticancer activity. [] This highlights their potential for developing new chemotherapeutic drugs.
  • Anti-inflammatory agents: Tetrahydrobenzothienopyrimidines have been reported to possess anti-inflammatory properties. [] This makes them attractive targets for developing new drugs for treating inflammatory diseases.
  • Other potential applications: These compounds have also shown activity as analgesics, neurotropics, molluscicides, and larvicides. [] This indicates their diverse pharmacological potential and warrants further investigation.

1. (S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211) []

  • Compound Description: VUF11211 is a high-affinity CXCR3 antagonist belonging to the piperazinyl-piperidine chemical class. It exhibits a rigid elongated structure with two basic groups. []
  • Relevance: Although structurally distinct from N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, VUF11211 is discussed alongside other CXCR3 antagonists, highlighting the research interest in this receptor as a target for diverse chemical entities. []

2. (R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330/AMG 487) [, , ]

  • Compound Description: NBI-74330 (also known as AMG 487) is a high-affinity CXCR3 antagonist classified as an 8-azaquinazolinone. It lacks basic groups and exhibits a distinct structure from VUF11211. [] This compound has been investigated for its metabolism and potential to cause time-dependent inhibition of CYP3A4, a drug-metabolizing enzyme. []
  • Relevance: This compound shares a similar core structure with N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, particularly the presence of the pyrido[2,3-d]pyrimidin-4-one moiety. This highlights the significance of this scaffold in the development of CXCR3 modulators. [, , ]

3. Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834) []

  • Compound Description: VUF5834 represents another CXCR3 antagonist, belonging to the 3H-quinazolin-4-one chemical class. []
  • Relevance: Similar to NBI-74330, VUF5834 exemplifies the diverse chemical structures explored as potential CXCR3 antagonists. While structurally distinct from N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, it emphasizes the shared interest in targeting this receptor. []

4. 1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132) []

  • Compound Description: VUF10132, an imidazolium compound, acts as a CXCR3 antagonist. []
  • Relevance: Though structurally dissimilar to N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, VUF10132 further demonstrates the exploration of diverse chemical scaffolds for developing CXCR3 antagonists. []

5. N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779) []

  • Compound Description: TAK-779, a quaternary ammonium anilide, functions as a CXCR3 antagonist. Unlike other discussed antagonists, it exhibits weak partial inverse agonism at CXCR3 N3.35A, suggesting a potentially distinct binding mode. []
  • Relevance: Though structurally different from N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, TAK-779 showcases the diverse range of structures investigated for CXCR3 modulation. []

6. N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimi-din2yl]ethyl}-4-(4-fluorobutoxy)-N-[(1-methylpiperidin-4-yl)methyl}]butanamide (BD103) []

  • Compound Description: BD103 is a biased negative allosteric modulator of the CXCR3 receptor, exhibiting probe-dependent inhibition of its signaling. []
  • Relevance: This compound is structurally related to N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide through the shared presence of the 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl moiety. This highlights the importance of this structural element for interaction with the CXCR3 receptor. []

7. 5-[(N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamido)methyl]-2-fluorophenyl}boronic acid (BD064) []

  • Compound Description: BD064, similar to BD103, is a biased negative allosteric modulator of CXCR3 demonstrating probe-dependent inhibition of signaling. []
  • Relevance: This compound shares a common core structure with N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, featuring the 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl moiety. This structural similarity emphasizes the significance of this scaffold in interacting with and modulating CXCR3 activity. []

8. [3H]N-{1-[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-[(1-methylpiperidin-4-yl)methyl]acetamide (RAMX3) [, , ]

  • Compound Description: RAMX3 is a tritium-labeled allosteric modulator of CXCR3 derived from 8-azaquinazolinone-type modulators. It exhibits high affinity for CXCR3 and is used as a radioligand in binding assays. []
  • Relevance: This compound is a close analog of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, sharing the core 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl structure. The key difference lies in the replacement of the tetrahydrobenzothienopyrimidine system in the target compound with a 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide moiety in RAMX3. This close structural relationship highlights the essential pharmacophore for CXCR3 binding and emphasizes the potential for modifications around the core scaffold. [, , ]

9. N-[({1-[3-(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐{1‐[4‐(3‐(trifluoromethyl)‐3H‐diazirin‐3‐yl]benzyl}piperidin‐4‐yl)methyl]acetamide (Compound 10) []

  • Compound Description: Compound 10 is a photolabile probe designed for the structural and functional characterization of the CXCR3 allosteric binding pocket. It is designed to bind to the same site as AMG 487 and RAMX3. []
  • Relevance: This compound is another close analog of N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. It shares the same core structure as RAMX3, with the addition of a photoactivatable diazirine group. This design allows for the covalent modification of the CXCR3 receptor upon photolysis, aiding in the identification and characterization of the allosteric binding site. The structural similarity with the target compound further emphasizes the crucial role of the 3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl motif in binding to CXCR3. []

10. 4-(substituted amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidines []

  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. []
  • Relevance: These compounds are structurally related to N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide as they share the core tetrahydrobenzothieno[2,3-d]pyrimidine scaffold. The variations lie in the substituents on the 4-amino group and the absence of the 2-phenylacetamide moiety present in the target compound. []

11. 4-substituted (methylidenehydrazino)-5,6,7,8-tetrahydro[1]benzothieno- [2,3-d]pyrimidines []

  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. []
  • Relevance: These compounds share the core tetrahydrobenzothieno[2,3-d]pyrimidine scaffold with N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. The differences are the presence of a methylidenehydrazine substituent at the 4-position and the absence of the 2-phenylacetamide group in these compounds. []

12. 4-(3,5-disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydro- []benzothieno[2,3-d]pyrimidines []

  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. []
  • Relevance: These compounds share the same core tetrahydrobenzothieno[2,3-d]pyrimidine structure with N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. They differ in the presence of a 3,5-disubstituted pyrazole ring at the 4-position and the lack of the 2-phenylacetamide group. []

13. 3-substituted-8,9,10,11-tetrahydro- []benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidines []

  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. []
  • Relevance: Although these compounds incorporate a benzothienotriazolopyrimidine core, they are considered related to N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide because they are derived from the same tetrahydrobenzothienopyrimidine scaffold. The variations arise from the fusion of a triazole ring and differences in the substitution pattern compared to the target compound. []

14. N-(phenyl or 4-substituted phenyl)-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]- triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamides []

  • Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. []
  • Relevance: These compounds are considered related to N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide due to the shared presence of the tetrahydrobenzothienopyrimidine scaffold, even though they feature a triazolopyrimidine core. The variations arise from the fusion of a triazole ring, the presence of a sulfanyl linker, and differences in the substitution pattern compared to the target compound. []

Properties

Product Name

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide

Molecular Formula

C26H25N3O3S

Molecular Weight

459.6 g/mol

InChI

InChI=1S/C26H25N3O3S/c1-2-32-19-14-12-18(13-15-19)27-22(30)16-29-24(17-8-4-3-5-9-17)28-25-23(26(29)31)20-10-6-7-11-21(20)33-25/h3-5,8-9,12-15H,2,6-7,10-11,16H2,1H3,(H,27,30)

InChI Key

KQNLWBVIAYJHPN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.